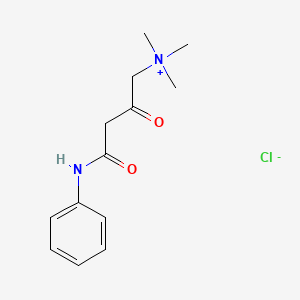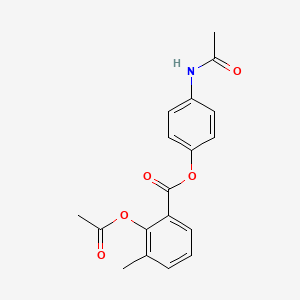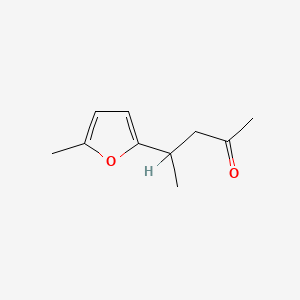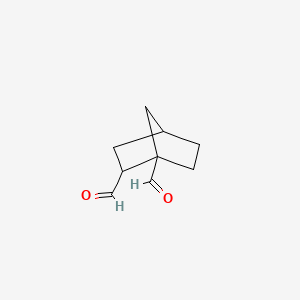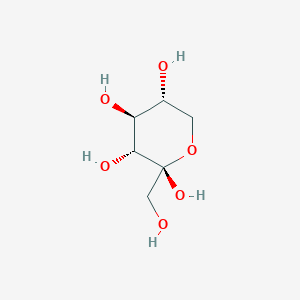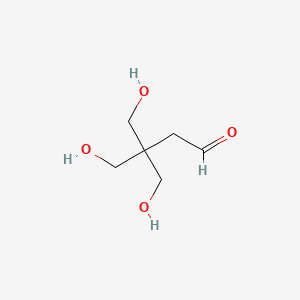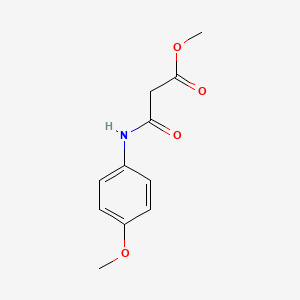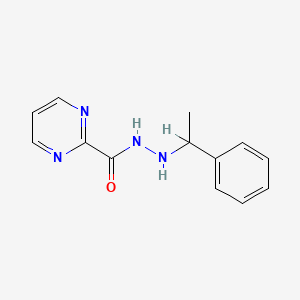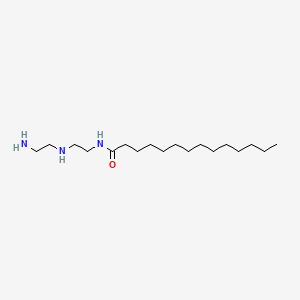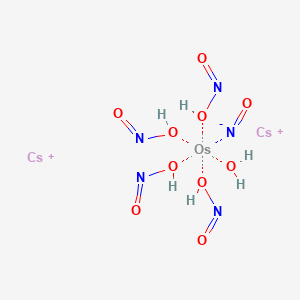
Einecs 234-926-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 234-926-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Einecs 234-926-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Einecs 234-926-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications .
Aplicaciones Científicas De Investigación
Einecs 234-926-3 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of Einecs 234-926-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds: Some compounds similar to Einecs 234-926-3 include amyl nitrite, bismuth tetroxide, and mercurous oxide . These compounds share certain chemical properties and applications but differ in their specific uses and effects.
Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness allows it to be used in specialized applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
12042-08-9 |
|---|---|
Fórmula molecular |
AlCe3+3 |
Peso molecular |
447.33 g/mol |
Nombre IUPAC |
aluminum;cerium |
InChI |
InChI=1S/Al.3Ce/q+3;;; |
Clave InChI |
XHMPBTJJKKRAAD-UHFFFAOYSA-N |
SMILES canónico |
[Al+3].[Ce].[Ce].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

